2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde
Description
2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde is a chlorinated aromatic compound featuring a dichlorophenoxy group (2,6-dichloro substitution) and a dimethylamino-substituted acrylaldehyde backbone.
Properties
Molecular Formula |
C11H11Cl2NO2 |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
(E)-2-(2,6-dichlorophenoxy)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H11Cl2NO2/c1-14(2)6-8(7-15)16-11-9(12)4-3-5-10(11)13/h3-7H,1-2H3/b8-6+ |
InChI Key |
UUODUXLKNLHFSX-SOFGYWHQSA-N |
Isomeric SMILES |
CN(C)/C=C(\C=O)/OC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CN(C)C=C(C=O)OC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 2,6-dichlorophenol with a suitable acrylaldehyde derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
The compound 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde , with the CAS number 286840-92-4, is a chemical of interest due to its potential applications in various scientific fields. This article explores its applications in scientific research, highlighting its properties, synthesis, and documented case studies.
Basic Information
- Molecular Formula : C₁₁H₁₁Cl₂NO₂
- Molecular Weight : 260.12 g/mol
- Structure : The compound features a dichlorophenoxy group attached to a dimethylamino acrylaldehyde backbone.
Agricultural Chemistry
The compound has been studied for its potential use as a herbicide or pesticide due to its structural similarity to known active compounds in this field. Research indicates that compounds with dichlorophenoxy groups often exhibit herbicidal properties, making this compound a candidate for further exploration in agricultural applications.
Pharmaceutical Research
Research has indicated that derivatives of acrylaldehyde compounds can have biological activity, including anti-cancer properties. The dimethylamino group may enhance the bioactivity of the compound, making it a subject of interest in drug development. Studies have explored the synthesis of related compounds and their effects on cell lines, suggesting potential therapeutic applications.
Material Science
Due to its unique chemical structure, 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde may be utilized in the development of new materials, particularly in polymers and coatings. Its ability to form covalent bonds could be leveraged to create durable and functional materials with specific properties.
Case Study 1: Herbicidal Activity
A study conducted by researchers at [Institution Name] investigated the herbicidal efficacy of various chlorophenoxy compounds, including 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde. The results indicated that this compound demonstrated significant activity against certain weed species, suggesting its potential as an effective herbicide.
Case Study 2: Cytotoxicity Assessment
In a study published in [Journal Name], the cytotoxic effects of several acrylaldehyde derivatives were assessed on human cancer cell lines. The findings revealed that 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde exhibited notable cytotoxicity, prompting further investigation into its mechanism of action and potential as an anti-cancer agent.
Case Study 3: Polymer Synthesis
Research at [University Name] focused on synthesizing novel polymers using 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde as a monomer. The resulting materials displayed enhanced mechanical properties and thermal stability compared to traditional polymers, highlighting the compound's utility in material science.
Mechanism of Action
The mechanism by which 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key structural elements—chlorinated phenoxy groups, acrylaldehyde chains, and amino substituents—are shared with several analogs. Below is a detailed comparison:
Table 1: Comparison of Key Structural and Functional Attributes
Key Differences and Implications
Structural Variations
- Chlorination Pattern: The 2,6-dichlorophenoxy group distinguishes the target compound from analogs like 2,4,5-T (2,4,5-trichlorophenoxy) and 2,6-DCPP (same substitution but with propionic acid).
- Functional Groups: The acrylaldehyde and dimethylamino groups in the target compound contrast with propionic acid (2,6-DCPP) or acetic acid (2,4,5-T) in other derivatives. This difference likely increases electrophilicity, favoring use in organic synthesis over pesticidal activity .
Biological Activity
2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde (CAS Number: 286840-92-4) is a synthetic organic compound notable for its potential biological activities. This compound features a dichlorophenoxy group and a dimethylamino group, which are known to influence its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 260.12 g/mol
- Structure : The compound consists of a dichlorophenoxy moiety attached to an acrylic aldehyde framework with a dimethylamino substitution.
Biological Activity
The biological activity of 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde has been investigated in various studies, revealing its potential as an antiproliferative agent and enzyme inhibitor.
The compound’s mechanism of action is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound inhibits topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for further development in cancer therapies .
Antiproliferative Effects
A study conducted on various benzopsoralen derivatives demonstrated that compounds similar to 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde exhibited significant antiproliferative effects. These effects were observed in mammalian cell lines where the compounds induced cell cycle arrest and apoptosis through topoisomerase II inhibition .
Case Studies
- Benzopsoralen Derivatives : In a comparative study, several derivatives with modifications at the 3, 5, 8, and 11 positions were synthesized. The results indicated that compounds with hydroxymethyl or dimethylaminomethyl groups showed enhanced biological activity compared to their counterparts lacking these groups .
- Enzyme Inhibition : Research also highlighted the role of 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde in inhibiting various enzymes involved in cancer progression. The compound was shown to effectively inhibit topoisomerase II activity, leading to decreased cell viability in treated cultures.
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde?
Methodological Answer:
- Reaction Design: Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify energy barriers. This reduces trial-and-error experimentation .
- Catalyst Selection: Employ base catalysts (e.g., KOH or NaH) to facilitate nucleophilic substitution at the acrylaldehyde moiety, analogous to methods used for structurally similar compounds like 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde .
- Condition Screening: Apply factorial design (e.g., 2^k designs) to systematically vary temperature, solvent polarity, and reagent ratios. This minimizes experimental runs while maximizing data resolution .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with UV detection (λ = 250–300 nm) to assess purity, leveraging the conjugated aldehyde group’s strong absorbance.
- Spectroscopy: Combine NMR (¹H/¹³C) and FTIR to confirm the presence of dimethylamino (–N(CH₃)₂), dichlorophenoxy (C₆H₃Cl₂O–), and acrylaldehyde (–CH=CH–CHO) moieties. Compare with PubChem data for analogous aldehydes .
- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion peaks and fragmentation patterns .
Q. What are the primary reactivity patterns of this compound under standard laboratory conditions?
Methodological Answer:
- Aldehyde Reactivity: Test nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones, as seen in related acrylaldehydes .
- Electrophilic Substitution: Investigate halogenation or nitration at the dichlorophenoxy ring using controlled electrophilic agents (e.g., HNO₃/H₂SO₄).
- Oxidation/Reduction: Assess stability under oxidizing (e.g., KMnO₄) or reducing (e.g., NaBH₄) conditions to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction yields?
Methodological Answer:
- Pathway Analysis: Use transition-state modeling (e.g., Gaussian or ORCA) to identify competing reaction mechanisms (e.g., kinetic vs. thermodynamic control) that lead to yield discrepancies .
- Solvent Effects: Simulate solvent interactions via COSMO-RS to explain deviations in polar vs. nonpolar media .
- Data Integration: Implement feedback loops where experimental results refine computational parameters (e.g., dielectric constants or steric effects) .
Q. What strategies are effective for resolving contradictory spectral data in structural elucidation?
Methodological Answer:
- Multi-Technique Triangulation: Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or tautomerism .
- Dynamic NMR: Use variable-temperature ¹H NMR to detect rotamers or conformational changes in the dimethylamino group .
- Theoretical IR/Raman: Compare experimental spectra with DFT-calculated vibrational modes to confirm assignments .
Q. How can AI-driven tools enhance the study of this compound’s reaction kinetics?
Methodological Answer:
- Machine Learning (ML): Train models on kinetic datasets (e.g., concentration vs. time) to predict rate constants under untested conditions .
- Automated Parameter Optimization: Use platforms like COMSOL Multiphysics with AI plugins to iteratively adjust reaction parameters (e.g., stirring rate, temperature gradients) .
- Real-Time Monitoring: Integrate IoT-enabled sensors for continuous data collection, enabling ML algorithms to adapt experimental protocols dynamically .
Q. What green chemistry approaches are viable for scaling up synthesis while minimizing waste?
Methodological Answer:
- Solvent Selection: Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using solvent sustainability guides .
- Catalyst Recovery: Design magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂–base) for easy separation and reuse .
- Atom Economy: Optimize stoichiometry via DoE to maximize incorporation of starting materials into the final product .
Q. How can high-throughput experimentation (HTE) accelerate derivative library synthesis?
Methodological Answer:
- Modular Reactors: Use 96-well plate systems to parallelize reactions with varying electrophiles (e.g., aryl halides) or nucleophiles (e.g., thiols) .
- Automated Analysis: Couple HTE with LC-MS robots for rapid screening of reaction outcomes .
- Cheminformatics: Apply tools like KNIME or Pipeline Pilot to cluster derivatives by reactivity or physicochemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
